1-[(3-Bromo-4-chlorophenyl)methyl]piperidine
CAS No.:
Cat. No.: VC13566680
Molecular Formula: C12H15BrClN
Molecular Weight: 288.61 g/mol
* For research use only. Not for human or veterinary use.
![1-[(3-Bromo-4-chlorophenyl)methyl]piperidine -](/images/structure/VC13566680.png)
Molecular Formula | C12H15BrClN |
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Molecular Weight | 288.61 g/mol |
IUPAC Name | 1-[(3-bromo-4-chlorophenyl)methyl]piperidine |
Standard InChI | InChI=1S/C12H15BrClN/c13-11-8-10(4-5-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Standard InChI Key | CURXDDKIALAMAT-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br |
Canonical SMILES | C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br |
Structural Characteristics and Molecular Configuration
Core Architecture and Bonding Patterns
1-[(3-Bromo-4-chlorophenyl)methyl]piperidine consists of a six-membered piperidine ring connected via a methylene bridge (-CH-) to a disubstituted phenyl group. The aromatic ring features bromine at the meta position (C3) and chlorine at the para position (C4), creating a sterically and electronically distinct scaffold . The IUPAC name, 1-[(3-bromo-4-chlorophenyl)methyl]piperidine, reflects this substitution pattern, with the SMILES notation providing a machine-readable representation of its connectivity .
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 288.61 g/mol | |
Ring System | Piperidine (6-membered, saturated) | |
Aromatic Substituents | -Br (C3), -Cl (C4) | |
Bridging Group | Methylene (-CH-) |
Comparative Analysis with Analogous Structures
Structural analogs of this compound demonstrate how minor modifications influence physicochemical and biological properties:
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1-(3-Bromo-4-methylphenyl)piperidine (CID 46739304): Replaces chlorine with a methyl group, reducing electronegativity and altering hydrophobic interactions .
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1-(3-Bromo-4-methylphenylsulfonyl)piperidine (CID 7213306): Incorporates a sulfonyl group, enhancing hydrogen-bonding capacity and metabolic stability .
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1-[(3-Bromo-4-fluorophenyl)methyl]piperidine: Substitutes chlorine with fluorine, potentially increasing bioavailability due to fluorine’s electroneutrality.
These comparisons highlight the critical role of halogen identity and auxiliary functional groups in modulating compound behavior.
Synthesis and Manufacturing Considerations
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Characterization via -NMR would reveal distinct signals:
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Piperidine protons: δ 1.4–1.6 ppm (m, 6H, piperidine CH), 2.3–2.5 ppm (m, 4H, N-CH)
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Aromatic protons: δ 7.2–7.4 ppm (d, 1H, C5-H), 7.5–7.7 ppm (s, 1H, C2-H) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (calculated via XLogP3) is estimated at 3.8±0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is expected to be low (<1 mg/mL at 25°C) due to the hydrophobic aryl and piperidine groups.
Thermal and Oxidative Stability
Pharmacological and Biomedical Applications
Target Engagement and Mechanism of Action
While specific target data for 1-[(3-Bromo-4-chlorophenyl)methyl]piperidine are unavailable, its structural features suggest potential interactions with:
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GPCRs: Piperidine moieties are prevalent in ligands for serotonin and dopamine receptors .
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Ion Channels: Halogenated aromatics often modulate voltage-gated sodium or potassium channels .
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Enzymes: The compound may inhibit cytochrome P450 isoforms due to electron-deficient aromatic systems .
Structure-Activity Relationship (SAR) Insights
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Halogen Effects: Bromine’s polarizability enhances van der Waals interactions with hydrophobic binding pockets, while chlorine’s electronegativity improves binding affinity .
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Piperidine Conformation: The chair conformation of the piperidine ring minimizes steric hindrance, favoring target engagement .
Future Directions and Research Opportunities
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Synthetic Optimization: Develop enantioselective routes to resolve chiral centers at the benzylic position.
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Biological Screening: Prioritize assays against neurological targets (e.g., sigma receptors) and antimicrobial panels.
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Computational Modeling: Perform molecular dynamics simulations to predict binding modes in silico.
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